molecular formula C8H9BN2O2 B11748885 (1-Methylbenzimidazol-4-yl)boronic acid

(1-Methylbenzimidazol-4-yl)boronic acid

Cat. No.: B11748885
M. Wt: 175.98 g/mol
InChI Key: LERIMKKWUHMGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylbenzimidazol-4-yl)boronic acid is an organoboron compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylbenzimidazol-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methylbenzimidazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding benzimidazole derivative.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzimidazole ring.

    4-Methylphenylboronic Acid: Similar structure but with a methyl group on the phenyl ring instead of the benzimidazole ring.

Uniqueness

(1-Methylbenzimidazol-4-yl)boronic acid is unique due to the presence of the benzimidazole ring, which imparts additional electronic and steric properties. This makes it more versatile in certain chemical reactions and potentially more selective in biological applications compared to simpler boronic acids .

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(1-methylbenzimidazol-4-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5,12-13H,1H3

InChI Key

LERIMKKWUHMGTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)N(C=N2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.